1-丙基-2,3-二甲基咪唑鎓溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

纤维素的化学改性

1-丙基-2,3-二甲基咪唑鎓溴作为离子液体家族的一部分,已被探索其在纤维素化学改性中的潜力。离子液体(如 1-丁基-2,3-二甲基咪唑鎓氯化物 (BDMIMCI))已被证明是纤维素的有效溶剂。它们为在温和条件下对纤维素进行均相酰化、氨基甲酰化和甲硅烷化提供了一个平台。纤维素衍生物中的取代度 (DS) 可以通过改变反应条件来控制,展示了离子液体在纤维素改性中的多功能性和潜力 (Heinze 等,2008)。

二氧化碳利用的催化剂

离子液体因其在将二氧化碳转化为线性和环状碳酸酯中的催化剂作用而备受关注。过去十年中该领域进展的综述突出了从传统离子液体向含金属离子液体系统过渡,以高效生产碳酸二甲酯。将离子液体用作各种载体材料上的催化剂,为环状碳酸酯的合成开辟了新的途径,强调了催化剂在二氧化碳利用和环境管理中的适应性和潜力 (Chaugule 等,2017)。

电化学表面处理和能量储存

以卤代铝酸盐离子液体为代表的室温离子液体 (RTIL) 的电化学技术领域正在不断扩大。这些离子液体已应用于电镀和能量储存,最近的研究结果增强了我们对其应用潜力的理解。这些离子液体及其与其他材料的混合物易于处理,为电化学表面处理和能量储存解决方案开辟了新的可能性,标志着本十年取得的重大进展 (Tsuda 等,2017)。

生物生产二醇的下游加工

从发酵液中分离二醇(如 1,3-丙二醇和 2,3-丁二醇),这对它们的微生物生产至关重要,带来了巨大的挑战。该领域的研究阐明了用于回收和纯化这些生物生产的二醇的各种方法。对不同分离技术的分析以及对提高产率、纯度和能耗的呼吁,强调了改进下游加工的潜力,强调了离子液体在该领域的的作用 (Xiu & Zeng,2008)。

用于萃取和分离的材料改性

离子液体对材料科学领域做出了重大贡献,特别是在固相萃取和分离方面。它们在改性二氧化硅、聚合物和整体材料等材料以用于各种色谱和电泳技术中的应用综述突出了离子液体在材料改性中的创新进展和潜力。虽然基于咪唑鎓的离子液体仍然占主导地位,但未来可能会增加其他类型离子液体的利用率,这表明这是一个不断增长的研究和应用领域 (Vidal 等,2012)。

作用机制

Target of Action

1-Propyl-2,3-diMethyliMidazoliuM Bromide, also known as [PDMIM][Br], is an imidazolium-based ionic liquid . It primarily targets inorganic perovskites, specifically CsPbI2Br, in the field of solar cell technology . The compound interacts with the Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films .

Mode of Action

[PDMIM][Br] forms ionic bonds with Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films . This interaction effectively heals/reduces the Cs+/I− vacancies and Pb-related defects . Additionally, it serves as a bridge between the perovskite and the hole-transport-layer for effective charge extraction and transfer .

Biochemical Pathways

The primary biochemical pathway affected by [PDMIM][Br] involves the passivation of lead- and cesium-related defects in inorganic perovskite . This passivation results in suppressed non-radiative recombination loss in CsPbI2Br perovskite solar cells .

Result of Action

The action of [PDMIM][Br] leads to an impressive power conversion efficiency of 17.02% in CsPbI2Br perovskite solar cells . Furthermore, the CsPbI2Br perovskite solar cells with [PDMIM][Br] surface modification exhibited improved ambient and light illumination stability .

Action Environment

Imidazolium-based ionic liquids, including [PDMIM][Br], are considered environmentally friendly . They are recyclable and reusable, and their use enhances the rate of reaction . .

安全和危害

While specific safety data for 1-Propyl-2,3-dimethylimidazoliuM broMide is not available, similar compounds like 1-propyl-3-methylimidazolium bromide are classified as highly flammable liquids that cause skin and eye irritation . They may also cause respiratory irritation and are suspected of causing cancer .

未来方向

Imidazolium-based ionic liquids, including 1-Propyl-2,3-dimethylimidazoliuM broMide, have shown promise in various applications. For instance, they have been used to achieve near-record-efficiency CsPbI2Br solar cells . They have also been found efficient for the inhibition of CO2 and CH4 hydrates . These studies suggest potential future directions for the use of 1-Propyl-2,3-dimethylimidazoliuM broMide and similar compounds.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Propyl-2,3-diMethyliMidazoliuM broMide involves the reaction of 1-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester with methyl iodide to form 1-propyl-2,3-dimethylimidazolium iodide. This intermediate is then reacted with an aqueous solution of sodium bromide to yield 1-Propyl-2,3-diMethyliMidazoliuM broMide.", "Starting Materials": [ "1-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester", "methyl iodide", "sodium bromide", "water" ], "Reaction": [ "Step 1: React 1-propyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester with excess methyl iodide in the presence of a base such as potassium carbonate to form 1-propyl-2,3-dimethylimidazolium iodide.", "Step 2: Dissolve 1-propyl-2,3-dimethylimidazolium iodide in an aqueous solution of sodium bromide.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization." ] } | |

CAS 编号 |

107937-17-7 |

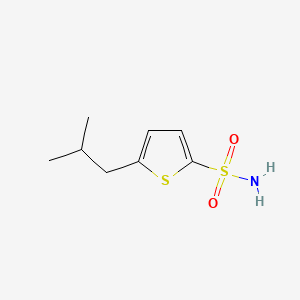

分子式 |

C8H15BrN2 |

分子量 |

219.12 g/mol |

IUPAC 名称 |

1,2-dimethyl-3-propylimidazol-1-ium;bromide |

InChI |

InChI=1S/C8H15N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI 键 |

BHMXHXYTOVFXGM-UHFFFAOYSA-M |

SMILES |

CCCN1C=C[N+](=C1C)C.[Br-] |

规范 SMILES |

CCCN1C=C[N+](=C1C)C.[Br-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

iodonium triflate](/img/structure/B598164.png)

![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)